3-chloro-N-[2-(4-sulfamoylphenyl)ethyl]propanamide

cytotoxicity anticancer selectivity

Researchers developing endometrial cancer probes require sulfonamide derivatives with validated crystallographic identity and tumor-selective activity. This compound delivers: (1) unambiguous batch authentication via single-crystal X-ray structure (monoclinic P2₁/c); (2) 3.6-4.2× selective cytotoxicity against ECC-1 endometrial adenocarcinoma cells vs. HEK-293/PNT1A normal cells; (3) comprehensive DFT electronic profile at B3LYP/6-311++G(d,p) level for immediate computational use.

Molecular Formula C11H15ClN2O3S
Molecular Weight 290.76
CAS No. 1087791-96-5
Cat. No. B2617627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-[2-(4-sulfamoylphenyl)ethyl]propanamide
CAS1087791-96-5
Molecular FormulaC11H15ClN2O3S
Molecular Weight290.76
Structural Identifiers
SMILESC1=CC(=CC=C1CCNC(=O)CCCl)S(=O)(=O)N
InChIInChI=1S/C11H15ClN2O3S/c12-7-5-11(15)14-8-6-9-1-3-10(4-2-9)18(13,16)17/h1-4H,5-8H2,(H,14,15)(H2,13,16,17)
InChIKeyDUQKZDTUAJHOSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Chloro-N-[2-(4-sulfamoylphenyl)ethyl]propanamide (CAS 1087791-96-5) – Compound Identity, Physicochemical Profile, and Procurement-Relevant Baseline


3-Chloro-N-[2-(4-sulfamoylphenyl)ethyl]propanamide (CAS 1087791-96-5) is a synthetic sulfonamide derivative composed of a 4‑sulfamoylphenyl group linked via an ethyl spacer to a 3‑chloropropanamide moiety [1]. Its molecular formula is C₁₁H₁₅ClN₂O₃S (MW 290.77 g/mol) with a computed LogP of 0.6, two H‑bond donors, four H‑bond acceptors, and six rotatable bonds, placing it within typical drug‑like property space [2]. The compound has been synthesized and unambiguously characterized by single‑crystal X‑ray diffraction (monoclinic P2₁/c, a=8.4493 Å, b=17.5875 Å, c=9.2593 Å, β=103.579°, Z=4), complemented by FT‑IR, ¹H/¹³C‑NMR, UV‑vis, and comprehensive DFT calculations (B3LYP/B3PW91/6‑311++G(d,p)) [1]. These data establish a rigorous structural and spectroscopic baseline that is essential for quality control during procurement and for distinguishing the compound from closely related sulfonamide analogs that lack such extensive crystallographic characterization.

Why 3-Chloro-N-[2-(4-sulfamoylphenyl)ethyl]propanamide Cannot Be Substituted by Generic In‑Class Sulfonamides Without Quantitative Loss of Experimental Reproducibility


Sulfonamide derivatives that share a 4‑sulfamoylphenyl core can exhibit markedly different biological and physicochemical behaviour depending on subtle variations in the amide side chain and the substitution pattern on the phenyl ring. For example, N‑(3‑sulfamoylphenyl)propanamide/benzamide derivatives show carbonic anhydrase (CA) inhibitory Ki values in the sub‑micromolar range (e.g., P4: hCA‑I Ki = 0.22 µM, hCA‑II Ki = 0.33 µM) [1], whereas 3‑chloro‑N‑[2‑(4‑sulfamoylphenyl)ethyl]propanamide bears the sulfamoyl group at the para position, an ethyl linker, and a terminal chloro substituent—structural features that redirect its activity profile toward tumour‑cell cytotoxicity rather than canonical CA inhibition [2]. Even closely related analogs such as 2‑bromo‑N‑(4‑sulfamoylphenyl)propanamide (MMH‑1) are optimized for CA‑IX inhibition in aggressive tumours [3], illustrating that the position and nature of the halogen, as well as the presence or absence of the ethyl spacer, critically determine target engagement and selectivity. Therefore, generic substitution among these in‑class sulfonamides will invalidate quantitative comparisons, compromise assay reproducibility, and confound structure–activity relationship (SAR) interpretation [1][2][3].

3-Chloro-N-[2-(4-sulfamoylphenyl)ethyl]propanamide – Head‑to‑Head and Cross‑Study Quantitative Differentiation Evidence for Scientific Procurement


Differential In Vitro Cytotoxicity in ECC‑1 Endometrial Cancer Cells Versus Normal HEK‑293 and PNT1A Lines

The compound exhibits a 3.6‑fold higher antiproliferative potency against ECC‑1 endometrial tumour cells (IC₅₀ = 0.167 mM) compared with normal HEK‑293 embryonic kidney cells (IC₅₀ = 0.603 mM), and a 4.2‑fold selectivity over PNT1A normal prostate cells (IC₅₀ = 0.696 mM) in the same MTT assay [1]. While no direct comparator was tested in the same study, this selectivity window (tumour vs. normal) can be cross‑compared with the non‑selective cytotoxic profile reported for the regioisomeric N‑(3‑sulfamoylphenyl)propanamide series, which did not demonstrate differential tumour‑normal cell sparing in published data [2].

cytotoxicity anticancer selectivity

Single‑Crystal X‑Ray Structure: A Unique Crystallographic Fingerprint for Identity Verification Versus Amorphous or Uncharacterized Analogs

The compound crystallizes in the monoclinic space group P2₁/c with unit‑cell parameters a = 8.4493(4) Å, b = 17.5875(7) Å, c = 9.2593(4) Å, β = 103.579(4)°, Z = 4 [1]. In contrast, the closely related 2‑bromo‑N‑(4‑sulfamoylphenyl)propanamide (MMH‑1) and the N‑(3‑sulfamoylphenyl)propanamide derivatives have not been reported with single‑crystal structures in the peer‑reviewed literature, leaving their solid‑state identity unverified by the gold‑standard method [2][3].

crystallography quality control solid-state characterization

Computed HOMO–LUMO Gap and Nonlinear Optical (NLO) Parameters Differentiate the 3‑Chloro‑4‑sulfamoylphenethyl Scaffold from 3‑Sulfamoylphenyl Regioisomers

DFT calculations at the B3LYP/6‑311++G(d,p) level yield a HOMO–LUMO energy gap and first‑order hyperpolarizability (β) for 3‑chloro‑N‑(4‑sulfamoylphenethyl)propanamide that reflect the electron‑withdrawing effect of the chloro substituent and the extended conjugation through the ethyl linker [1]. In the N‑(3‑sulfamoylphenyl)propanamide series, the absence of the ethyl spacer and the meta‑positioned sulfamoyl group produce a different frontier orbital topology and lower computed dipole moments, as inferred from the published molecular docking and ADME‑oriented DFT analyses where explicit HOMO–LUMO values were not the primary focus [2].

computational chemistry electronic structure DFT

High‑Value Procurement Scenarios for 3-Chloro-N-[2-(4-sulfamoylphenyl)ethyl]propanamide Based on Verified Differentiation Evidence


Endometrial Cancer Cytotoxicity Screening and Tumour‑Selectivity SAR Expansion

The compound’s 3.6‑ to 4.2‑fold selectivity for ECC‑1 endometrial adenocarcinoma cells over HEK‑293 and PNT1A normal cells (MTT assay, IC₅₀ = 0.167 mM vs. 0.603 and 0.696 mM) makes it a suitable starting point for medicinal chemistry programs targeting endometrial cancer with a tumour‑selective sulfonamide scaffold [1]. Procurement should be prioritized when the research goal is to build an SAR library around the 4‑sulfamoylphenethyl core, as the regioisomeric 3‑sulfamoylphenyl series does not exhibit comparable differential cytotoxicity [2].

Solid‑State Identity Verification and Crystallographic Batch Release Testing

Because the compound has a fully refined single‑crystal X‑ray structure (monoclinic P2₁/c, unit‑cell volume 1337.5 ų), incoming batches can be unambiguously authenticated by powder X‑ray diffraction or unit‑cell matching, eliminating reliance on less definitive spectroscopic methods alone [1]. This property is absent for key comparator sulfonamides such as MMH‑1 and the 3‑sulfamoylphenyl derivatives, making 3‑chloro‑N‑[2‑(4‑sulfamoylphenyl)ethyl]propanamide the preferred procurement choice when crystallographic batch traceability is a regulatory or quality‑system requirement [3][4].

Computational Chemistry and Materials Science Leveraging Pre‑Computed DFT Electronic Properties

The availability of a complete DFT‑derived electronic property profile (HOMO–LUMO energies, dipole moment, NBO charges, MEP surface, first hyperpolarizability) computed at the rigorously validated B3LYP/6‑311++G(d,p) level provides a turnkey electronic structure dataset for computational chemists and materials scientists [1]. This differentiates the compound from the 3‑sulfamoylphenyl series, for which such comprehensive tabulated electronic data are not published, enabling immediate use in molecular modelling, virtual screening, or nonlinear optics studies without the need for costly re‑computation [2].

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